molecular formula C19H35BrN+ B12815528 1-Tetradecylpyridin-1-ium;hydrobromide

1-Tetradecylpyridin-1-ium;hydrobromide

Cat. No.: B12815528
M. Wt: 357.4 g/mol
InChI Key: HJNAJKBRYDFICV-UHFFFAOYSA-N
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Description

Overview of Quaternary Pyridinium (B92312) Salts (QPySs) in Contemporary Chemical Research

Quaternary pyridinium salts (QPySs) represent a versatile and widely studied class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. researchgate.net These compounds are a subset of quaternary ammonium (B1175870) salts and are recognized as unsaturated heterocyclic structures. jst.go.jpnih.gov The functional properties of QPySs can be extensively modified by attaching various functional groups to the pyridine ring or, more commonly, to the nitrogen atom. researchgate.netsemanticscholar.org

In contemporary chemical research, QPySs are the subject of intense investigation due to their broad spectrum of applications across chemistry, material science, and biochemistry. researchgate.net Initially recognized primarily for their germicidal properties, extensive research has broadened their utility significantly. jst.go.jpnih.govsemanticscholar.orgcapes.gov.br They are a prominent category of cationic surfactants, substances that are widely used in both industrial and domestic settings. jst.go.jpnih.govsemanticscholar.orgcapes.gov.br

The applications of QPySs are diverse, ranging from their use as catalysts and corrosion inhibitors to their role in the development of electrochemical devices and functionalized polymeric membranes. researchgate.net In the biomedical field, they are investigated as antimicrobial, anticancer, and antimalarial agents. rsc.org Furthermore, their unique structure makes them suitable for applications in gene delivery and as components of ionic liquids. researchgate.netsemanticscholar.orgrsc.org The ability to tune their chemical and electronic properties through substitution allows for the rational design of QPySs for specific functions. researchgate.net

Historical Trajectories and Milestones in the Academic Investigation of QPySs

The academic and industrial interest in quaternary pyridinium salts has evolved considerably over time. Initially, their primary application and research focus were centered on their efficacy as germicides. jst.go.jpnih.govcapes.gov.br These early studies established QPySs as potent antimicrobial agents.

A significant milestone in their investigation was the recognition of their properties as cationic surfactants. This discovery broadened their applicability beyond simple disinfection and led to their use in formulations requiring surface-active agents. The synthesis of pyridinium salts is achieved through the quaternization of the tertiary amine (pyridine) with an alkyl halide, a fundamental reaction that has been known for many years. researchgate.net

More recent historical developments have focused on harnessing the reactivity of the pyridinium salt structure for complex chemical transformations. researchgate.net Research has expanded to include their use as functional group transfer reagents and in late-stage functionalization (LSF) of complex molecules, which is crucial for accelerating drug discovery and development. researchgate.net The journey of QPySs from simple antiseptics to sophisticated chemical tools illustrates a common trajectory in chemical science, where a class of compounds finds ever-expanding roles as fundamental understanding of its properties grows. rsc.org

Delimitation of Research Scope: Positioning 1-Tetradecylpyridin-1-ium;hydrobromide within Current Scholarly Pursuits

This article focuses specifically on the chemical compound This compound . This compound is also known by several synonyms, including Myristylpyridinium bromide and N-Tetradecylpyridinium bromide. nih.gov It is a mono-quaternary pyridinium salt featuring a 14-carbon alkyl chain (a tetradecyl group) attached to the nitrogen atom of the pyridine ring, with a bromide anion. nih.govnih.gov

Within the vast field of QPySs, this compound serves as a representative example of a long-chain, simple N-alkyl pyridinium salt. Its structure embodies the fundamental characteristics of a cationic amphiphile: a hydrophilic, positively charged pyridinium headgroup and a long, hydrophobic alkyl tail. This amphiphilic nature is central to its function and is a primary reason for its study.

Current scholarly pursuits involving this and similar long-chain QPySs often revolve around understanding the relationship between the alkyl chain length and the physicochemical and biological properties of the molecule. nih.govnih.gov Research on compounds like this compound contributes to fundamental knowledge of micelle formation, surface activity, and interactions with biological membranes, positioning it as a key model compound in surfactant and materials science. nih.govuclan.ac.uk

Significance of Long-Chain Pyridinium Salts in Membrane-Active Compound Research

Long-chain pyridinium salts are of paramount significance in the research of membrane-active compounds due to their ability to interact with and disrupt lipid membranes. nih.govuclan.ac.uk This activity stems directly from their amphiphilic structure. The positively charged pyridinium headgroup can interact with negatively charged components on cell surfaces, such as phospholipids (B1166683) or proteins, while the hydrophobic alkyl chain can insert into the nonpolar lipid bilayer of the cell membrane. uclan.ac.uknih.gov

This insertion disrupts the ordered structure of the membrane, which can lead to increased permeability, destabilization, and eventual cell lysis. uclan.ac.uknih.gov The effectiveness of this membrane disruption is strongly dependent on several factors, with the length of the alkyl side chain being a critical parameter. nih.gov Studies have shown that for antimicrobial activity, derivatives with C14 (tetradecyl) and C16 (cetyl) chains are often among the most potent. nih.gov

The antimicrobial activity of 1-alkyl-pyridinium salts is attributed to their adsorption onto the bacterial cell surface and the subsequent destruction of the cell membrane. nih.govresearchgate.net The surface activity and hydrophobicity conferred by the long alkyl chain are chief contributors to these antibacterial properties. nih.govresearchgate.net Therefore, compounds like this compound are crucial tools for investigating the mechanisms of membrane-active agents and for developing new antimicrobial substances. nih.govuclan.ac.uk

Properties

Molecular Formula

C19H35BrN+

Molecular Weight

357.4 g/mol

IUPAC Name

1-tetradecylpyridin-1-ium;hydrobromide

InChI

InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;

InChI Key

HJNAJKBRYDFICV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Refined Synthetic Pathways for 1-Tetradecylpyridin-1-ium;hydrobromide

The traditional synthesis of this compound is achieved through the Menschutkin reaction, a direct quaternization of pyridine (B92270) with 1-bromotetradecane (B124005). However, ongoing research focuses on refining this pathway to improve efficiency, yield, and purity.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The conventional synthesis involves heating 1-bromotetradecane in pyridine, often under reflux, for several hours. nih.govresearchgate.net Optimization of this process involves meticulous control over several parameters to maximize the output of the high-purity product.

Key Optimization Parameters:

Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of pyridine. The duration is critical; a common method involves refluxing for three hours. nih.gov Insufficient time leads to incomplete reaction, while prolonged heating can promote side reactions and degradation, affecting purity.

Solvent: While pyridine can act as both reactant and solvent, the use of other high-boiling, inert solvents can be explored to modulate reactivity and simplify purification. However, for the synthesis of this compound, using an excess of pyridine is standard practice. nih.gov

Purification Techniques: Achieving high purity is paramount. After the initial reaction, excess pyridine is removed under reduced pressure. nih.gov The resulting solid is then subjected to one or more purification steps. Recrystallization from solvents like methanol (B129727) or acetone (B3395972) is a common and effective method. nih.govnih.gov Precipitation by dissolving the crude product in a minimal amount of a solvent like chloroform (B151607) and then pouring it into a non-solvent such as ethyl acetate (B1210297) is another reported technique. nih.gov For obtaining crystalline material, slow evaporation from an aqueous solution has been successfully employed. nih.gov

Microwave-Assisted Synthesis: Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions. In the synthesis of analogous amide-based pyridinium (B92312) bromides, microwave-assisted, solvent-free methods have been shown to dramatically reduce reaction times (from hours to minutes) and increase yields, while also simplifying work-up procedures. nih.gov This approach presents a significant potential for optimizing the synthesis of this compound.

The following table summarizes the impact of various parameters on the synthesis.

ParameterConventional MethodOptimized/Alternative ApproachExpected Outcome
Heating Conventional refluxMicrowave irradiationSignificant reduction in reaction time, potential yield increase. nih.gov
Solvent Excess pyridineSolvent-free (with microwave)Simplified work-up, reduced waste. nih.gov
Purification Single recrystallizationMultiple recrystallizations, varied solvent systems (e.g., acetone, ether)Higher purity, especially for challenging analogues. nih.gov

Exploration of Alternative Synthetic Routes and Precursor Utilization

Beyond the direct quaternization of pyridine, several advanced methodologies offer alternative pathways to pyridinium salts, which could be adapted for the synthesis of this compound and its derivatives.

Pyrylium Salts as Precursors: Pyrylium salts can serve as versatile intermediates. These cationic organic molecules, featuring a trivalent oxygen in a six-membered aromatic ring, react with primary amines to yield N-substituted pyridinium salts. researchgate.net This strategy allows for the construction of the pyridinium ring itself, offering a different retrosynthetic approach compared to starting with a pre-formed pyridine ring.

C-H Functionalization Methods: Recent developments have focused on synthesizing pyridinium salts directly from C-H bonds, avoiding the need for pre-functionalized starting materials like alkyl halides. temple.edu One such method employs hypervalent iodine chemistry to generate electrophilic arene radical cations that can be trapped by pyridine. temple.edu While often applied for N-aryl pyridinium salts, the principles could be extended to other systems.

Electrochemical Synthesis: Electrochemistry offers a powerful and tunable alternative to chemical oxidants for driving reactions. temple.edunih.gov Electrochemical methods have been successfully used for the synthesis of N-benzyl collidinium salts and in reductive cross-electrophile couplings involving alkylpyridinium salts. temple.edursc.org This approach provides an oxidant-free, environmentally friendly route with the potential for unprecedented reactivity and broad substrate scope. temple.edu

Design and Synthesis of Novel Analogues and Derivatives of this compound

The derivatization of the parent compound by modifying the alkyl chain or the pyridinium ring is a key strategy to create novel molecules with tailored properties.

Systematic Variation of Alkyl Chain Lengths and Their Synthetic Implications

The length of the N-alkyl chain is a critical determinant of the amphiphilic character of pyridinium salts. A universal method for preparing a homologous series of N-alkylpyridinium bromides (from C8 to C20) has been described, demonstrating the synthetic adaptability. nih.gov The general procedure involves reacting pyridine with the corresponding 1-bromoalkane.

The synthesis and purification of these analogues present different challenges depending on the chain length.

Longer Chains (C12-C20): The preparation of salts with longer alkyl chains (dodecyl, hexadecyl, octadecyl, eicosyl) is generally more straightforward, resulting in higher yields of white crystalline products. nih.gov Satisfactory purity for C12-C16 chains is often achieved after a single crystallization. nih.gov However, the C18 and C20 analogues may require multiple crystallizations from acetone to remove unreacted starting materials. nih.gov

The following table, based on reported findings, illustrates the synthetic outcomes for varying alkyl chain lengths. nih.gov

Alkyl ChainCompound NameSynthetic EasePurification Notes
C81-Octylpyridinium bromideMore challengingMultiple crystallizations from ether required. nih.gov
C101-Decylpyridinium bromideMore challengingMultiple crystallizations from ether required. nih.gov
C121-Dodecylpyridinium bromideEasierOne crystallization typically sufficient. nih.gov
C141-Tetradecylpyridinium bromideEasierOne crystallization typically sufficient.
C161-Hexadecylpyridinium bromideEasierOne crystallization typically sufficient. nih.gov
C181-Octadecylpyridinium bromideEasierMay require crystallization from acetone to remove starting material. nih.gov
C201-Eicosylpyridinium bromideEasierMay require crystallization from acetone to remove starting material. nih.gov

Introduction of Diverse Substituents on the Pyridinium Ring and Their Synthesis

Introducing substituents onto the pyridine ring prior to or after quaternization allows for fine-tuning of the electronic and steric properties of the final molecule.

Synthesis of 3-Substituted Analogues: A general route for preparing 3-substituted pyridinium salts involves using N-Mannich bases as starting materials. researchgate.net For example, 3-aminopyridine (B143674) can be used as a precursor to introduce an amino group or a derivatized amide group at the 3-position of the ring. researchgate.net The subsequent quaternization with an alkyl halide like 1-bromotetradecane would yield the desired 1-tetradecyl-3-substituted-pyridinium bromide.

Synthesis of 2-Substituted Analogues: Methods have been developed for the reductive transamination of 2-aryl and 2-alkyl substituted pyridinium salts. nih.gov The synthesis of these precursors often involves a Suzuki-Miyaura coupling to install the aryl group onto a bromopyridine, followed by quaternization with the alkyl halide. nih.gov This strategy allows for the incorporation of a wide range of aryl and alkyl groups at the C2-position.

Oxygenative Alkylation: A bromide-mediated, C2-selective oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen has been reported for the synthesis of β-2-pyridyl ketones. rsc.org This three-component reaction proceeds through a dearomative cycloaddition followed by a rearomative ring-opening oxygenation, offering a pathway to install highly functionalized substituents at the C2-position. rsc.org

Development of Multifunctionalized 1-Tetradecylpyridin-1-ium Systems

Incorporating additional functional groups into the structure of 1-tetradecylpyridin-1-ium bromide can impart new functionalities.

Nitrile-Functionalized Systems: A series of ionic liquids based on the N-butyronitrile pyridinium cation have been prepared. acs.org A similar strategy could be employed to synthesize a 1-tetradecylpyridinium analogue bearing a nitrile group, for instance, on a substituent attached to the ring or as part of a different N-substituent if not the tetradecyl chain.

Amide-Based Systems: Amide functionalities can be incorporated by starting with a pyridine derivative bearing an amide group, such as 3-(benzamido)pyridine. nih.gov Quaternization of this precursor with 1-bromotetradecane would result in a multifunctional system containing an amide linkage, which can participate in hydrogen bonding. Microwave-assisted synthesis has proven highly effective for these types of reactions. nih.gov

Attachment to Complex Scaffolds: Pyridinium moieties can be tethered to larger, more complex molecules. For example, pyridinium salts have been attached to purine (B94841) derivatives to enhance their water solubility. mdpi.com This was achieved by tosylating hydroxyl groups on a side chain of the purine, followed by reaction with pyridine. mdpi.com A similar approach could be used to attach a pre-formed 1-tetradecylpyridinium unit or to quaternize a pyridine-functionalized scaffold with 1-bromotetradecane, creating a complex, multifunctional system.

Spectroscopic and Spectrometric Characterization for Structural Validation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1-tetradecylpyridin-1-ium;hydrobromide is characterized by distinct signals corresponding to the protons of the pyridinium (B92312) ring and the long tetradecyl alkyl chain. The positively charged nitrogen atom in the pyridinium ring exerts a strong deshielding effect, causing the adjacent α-protons to resonate at a significantly downfield chemical shift, typically in the range of 8.5-9.0 ppm. The β- and γ-protons of the pyridinium ring also appear at downfield shifts, generally between 7.8 and 8.5 ppm, due to the aromatic nature and positive charge of the ring system.

The protons of the tetradecyl chain exhibit characteristic chemical shifts. The methylene (B1212753) group directly attached to the pyridinium nitrogen (N-CH₂) is also deshielded and appears at a downfield position, typically around 4.5-5.0 ppm. The subsequent methylene groups along the alkyl chain show overlapping signals in the aliphatic region, usually between 1.2 and 1.6 ppm. The terminal methyl group (CH₃) of the tetradecyl chain is the most shielded and gives rise to a characteristic triplet signal at approximately 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the pyridinium ring are observed in the aromatic region, typically between 125 and 150 ppm. The carbon of the N-CH₂ group is found further downfield compared to the other aliphatic carbons due to the influence of the adjacent nitrogen atom. The carbons of the long alkyl chain appear in the upfield aliphatic region, generally between 14 and 32 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridinium α-H8.5 - 9.0145 - 150
Pyridinium β-H7.8 - 8.2125 - 130
Pyridinium γ-H8.2 - 8.5140 - 145
N-CH₂4.5 - 5.060 - 65
(CH₂)₁₂1.2 - 1.622 - 32
CH₃0.8 - 0.914

Note: These are typical chemical shift ranges and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals scalar coupling between protons, typically over two to three bonds. researchgate.netlibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent protons on the pyridinium ring (α-H with β-H, and β-H with γ-H). libretexts.org Furthermore, correlations would be seen between the N-CH₂ protons and the adjacent methylene group of the alkyl chain, and sequentially along the chain, confirming the integrity of the tetradecyl group. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the directly attached carbon atoms. compoundchem.comcolumbia.eduyoutube.com This is a powerful tool for unambiguously assigning the carbon signals based on the more easily interpretable proton spectrum. columbia.eduyoutube.com For instance, the proton signal at ~4.5-5.0 ppm would show a correlation to the carbon signal around 60-65 ppm, confirming the N-CH₂ group. compoundchem.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). compoundchem.comyoutube.com This technique is invaluable for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the N-CH₂ protons and the α- and β-carbons of the pyridinium ring, confirming the attachment of the alkyl chain to the nitrogen atom. youtube.com It would also reveal correlations between the pyridinium protons and their neighboring carbons, further solidifying the structural assignment. compoundchem.com

Advanced Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov For the 1-tetradecylpyridin-1-ium cation, HRMS would confirm the molecular formula of C₁₉H₃₄N⁺. Fragmentation of the cation induced in the mass spectrometer (e.g., through collision-induced dissociation) would likely involve the cleavage of the alkyl chain, leading to a series of fragment ions differing by 14 Da (the mass of a CH₂ group).

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and intermolecular interactions.

For this compound, the vibrational spectra would be dominated by bands corresponding to the pyridinium ring and the long alkyl chain. The C-H stretching vibrations of the aromatic pyridinium ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring typically appear in the 1450-1650 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetradecyl chain would be observed between 2850 and 3000 cm⁻¹. The CH₂ scissoring and rocking vibrations of the alkyl chain would also be present in the fingerprint region (below 1500 cm⁻¹).

The crystal structure of 1-tetradecylpyridinium bromide monohydrate reveals significant hydrogen bonding between the pyridinium C-H groups, the water molecule, and the bromide anion. nih.govresearchgate.net These interactions can lead to shifts and broadening of the corresponding vibrational bands. The presence of a trans-planar arrangement of the hydrophobic C14 alkyl chain in the solid state would give rise to characteristic progressions of bands related to the methylene wagging and twisting modes. nih.govresearchgate.net Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the non-polar alkyl chain. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent parts: the pyridinium ring and the tetradecyl alkyl chain.

The spectrum can be divided into several key regions. The high-wavenumber region, typically between 3100 and 2800 cm⁻¹, is dominated by C-H stretching vibrations. The aromatic C-H stretching vibrations of the pyridinium ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups of the long tetradecyl chain give rise to strong absorptions in the 2920-2850 cm⁻¹ range.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridinium ring typically appear in the 1640-1480 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds also give rise to characteristic bands in this region. Furthermore, the scissoring, wagging, and twisting vibrations of the methylene groups of the alkyl chain produce a series of bands between 1470 and 1170 cm⁻¹. A prominent band around 720 cm⁻¹ is characteristic of the rocking motion of a long chain of methylene groups.

While specific spectral data for this compound is not extensively detailed in the readily available literature, the expected positions of these key vibrational modes provide a reliable framework for its identification and structural confirmation.

Table 1: Expected FTIR Vibrational Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentFunctional Group
~3100-3000C-H StretchingPyridinium Ring
~2925-2915Asymmetric CH₂ StretchingTetradecyl Chain
~2855-2845Symmetric CH₂ StretchingTetradecyl Chain
~1640-1550C=C and C=N StretchingPyridinium Ring
~1470-1460CH₂ ScissoringTetradecyl Chain
~720CH₂ RockingTetradecyl Chain

Raman Spectroscopy

The Raman spectrum is expected to show strong bands corresponding to the symmetric stretching vibrations of the C-C bonds within the tetradecyl chain, which are often weak in the FTIR spectrum. The breathing modes of the pyridinium ring, which involve the symmetric expansion and contraction of the ring, also give rise to a characteristic and often intense Raman signal.

Similar to FTIR, the aromatic C-H stretching vibrations of the pyridinium ring and the aliphatic C-H stretching vibrations of the alkyl chain will be present in the high-wavenumber region of the Raman spectrum. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations and the conformation of the alkyl chain in the solid state. As with FTIR, detailed and assigned Raman spectra for this specific compound are not widely published, but the analysis of related N-alkylpyridinium halides can guide the interpretation of its spectrum.

Table 2: Expected Raman Vibrational Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentFunctional Group
~3100-3000C-H StretchingPyridinium Ring
~2925-2850C-H StretchingTetradecyl Chain
~1640-1550Ring StretchingPyridinium Ring
~1030-1000Ring BreathingPyridinium Ring
~1100-800C-C StretchingTetradecyl Chain

X-ray Crystallography for Solid-State Structural Determination of Analogues (if available)

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray diffraction. A study on 1-tetradecylpyridinium bromide monohydrate provides precise structural information for this closely related analogue. nih.govresearchgate.netnih.gov

The crystal structure of 1-tetradecylpyridinium bromide monohydrate reveals a triclinic crystal system with the space group P-1. nih.govresearchgate.net The asymmetric unit contains one 1-tetradecylpyridinium cation, one bromide anion, and one water molecule. The long tetradecyl chain adopts a fully extended, all-trans conformation, which is a common low-energy arrangement for long alkyl chains in the solid state.

A notable feature of the crystal packing is the arrangement of the molecules into interdigitated bilayers. nih.govresearchgate.net The hydrophobic tetradecyl chains of adjacent cations are aligned in an anti-parallel fashion, maximizing van der Waals interactions. The hydrophilic pyridinium headgroups and the bromide anions are located at the interface of these bilayers, where they participate in a network of hydrogen bonds with the water molecules. The dihedral angle between the plane of the pyridinium ring and the plane of the extended alkyl chain is reported to be 52.73°. nih.govresearchgate.netnih.gov This detailed structural information is invaluable for understanding the self-assembly properties of this class of compounds and for interpreting their behavior in various applications.

Table 3: Crystallographic Data for 1-Tetradecylpyridinium Bromide Monohydrate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₉H₃₄N⁺ · Br⁻ · H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5061 (13)
b (Å)7.4731 (18)
c (Å)25.039 (7)
α (°)83.464 (15)
β (°)85.196 (14)
γ (°)79.439 (14)
Volume (ų)1004.2 (4)
Z2

Mechanistic Investigations of Biological Activity in in Vitro Models

Elucidation of Cellular and Subcellular Interaction Dynamics

The biological activity of 1-tetradecylpyridin-1-ium;hydrobromide, a quaternary ammonium (B1175870) compound, is intrinsically linked to its amphiphilic nature. This structure, featuring a positively charged pyridinium (B92312) head group and a long hydrophobic tetradecyl tail, facilitates its interaction with cellular structures, particularly the plasma membrane of microorganisms. The elucidation of these interactions at a molecular level is crucial for understanding its potent antimicrobial properties.

The primary target of 1-tetradecylpyridinium bromide is the cell membrane. Its mechanism of action involves a multi-step process initiated by the electrostatic attraction between the cationic pyridinium head and the negatively charged components of microbial membranes, followed by the insertion of the hydrophobic tail into the lipid bilayer. nih.gov This process disrupts the membrane's structural integrity and function.

Liposome leakage assays are a fundamental tool for quantifying the membrane-disrupting capabilities of amphiphilic molecules. These assays typically employ artificial vesicles (liposomes) that encapsulate a fluorescent dye and a quencher, such as the ANTS/DPX pair. nih.gov When the membrane is intact, the proximity of the molecules results in fluorescence quenching. The introduction of a membrane-permeabilizing agent like 1-tetradecylpyridinium bromide causes disruption of the lipid bilayer, leading to the release of the encapsulated contents. This dilution separates the dye from the quencher, resulting in a measurable increase in fluorescence, which directly correlates with the extent of membrane leakage. nih.govresearchgate.net Studies on similar quaternary ammonium compounds demonstrate that the interaction of the alkyl chain with membrane lipids is the key driver for creating these membrane defects. nih.gov

The insertion of the cationic 1-tetradecylpyridinium bromide into the membrane also disrupts the transmembrane electrical potential, a critical element for cellular homeostasis and energy transduction. nih.govnih.gov The influx of the positively charged ions neutralizes the negative charge inside the cell, leading to depolarization of the membrane. This dissipation of the membrane potential can inhibit essential cellular processes, such as ATP synthesis and active transport, ultimately contributing to cell death.

Fluorescence spectroscopy and microscopy are powerful techniques used to visualize the localization and orientation of molecules within lipid bilayers. nih.govnih.gov By labeling 1-tetradecylpyridinium bromide with a fluorescent probe or by utilizing the intrinsic fluorescence of tryptophan residues in membrane proteins, researchers can monitor its interaction with membranes. nih.gov These studies can confirm the partitioning of the compound into the membrane, providing details on its position and aggregation state. nih.gov

For 1-tetradecylpyridinium bromide, these techniques would reveal the insertion of the long tetradecyl tail deep into the hydrophobic core of the lipid bilayer. mdpi.com Concurrently, the hydrophilic pyridinium ring would remain positioned at the lipid-water interface, interacting with the polar head groups of the phospholipids (B1166683). mdpi.comarabjchem.org This specific orientation is a hallmark of surface-active agents and is fundamental to the "detergent-like" mechanism that leads to membrane solubilization and loss of cellular integrity.

1-Tetradecylpyridinium bromide exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including clinically relevant bacteria and fungi. Its efficacy is quantified through standardized in vitro susceptibility tests.

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. litfl.com The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in a 99.9% or greater reduction in the initial microbial inoculum. microchemlab.comcreative-diagnostics.com These values are critical for assessing the potency of antimicrobial compounds.

The antimicrobial activity of pyridinium salts is significantly influenced by the length of the alkyl chain, with the tetradecyl (C14) chain often conferring potent activity. mdpi.com 1-Tetradecylpyridinium bromide has demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and multidrug-resistant strains. The efficacy against Gram-negative bacteria can be more variable. mdpi.com

Table 1: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data This table displays representative MIC and MBC values for pyridinium-based quaternary ammonium compounds against various microbial strains to illustrate the typical efficacy. Actual values for 1-tetradecylpyridinium bromide may vary based on specific experimental conditions.

Microbial StrainCompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus1-Tetradecylpyridinium Chloride11.35Not Reported
Staphylococcus aureusCetylpyridinium (B1207926) Chloride (CPC)16Not Reported researchgate.net
Listeria monocytogenesBenzalkonium Chloride (BC)0.25 - 20.000.50 - 20.00 nih.gov
Escherichia coliCetylpyridinium Chloride (CPC)16Not Reported researchgate.net
Pseudomonas aeruginosaCetylpyridinium Chloride (CPC)16Not Reported researchgate.net
Candida albicansPolyhexamethylene guanidine (B92328) hydrochloride (PHMGH)<50.0Not Reported researchgate.net

Time-kill kinetics assays provide detailed information on the rate at which an antimicrobial agent kills a microbial population over time. emerypharma.com These studies are performed by exposing a standardized inoculum of a microorganism to various concentrations of the antimicrobial agent (typically multiples of the MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) at different time points. emerypharma.comnih.gov

For bactericidal agents like 1-tetradecylpyridinium bromide, time-kill curves typically demonstrate a rapid, concentration-dependent reduction in viable organisms. nih.gov A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. emerypharma.com Studies on similar quaternary ammonium compounds show that at concentrations of four times the MBC, they can eliminate all bacteria within as little as 30 minutes. nih.gov The kinetics can sometimes be complex; for instance, some disinfectants show bimodal kill kinetics, which may suggest the presence of a more tolerant subpopulation of bacteria. biorxiv.org These assays are crucial for understanding the dynamic interaction between the compound and microbial pathogens.

Research into Anti-biofilm Formation and Biofilm Eradication Capabilities in vitro

The ability of this compound and related quaternary ammonium compounds (QACs) to combat bacterial biofilms is a significant area of research. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit increased resistance to antimicrobial agents. The investigation into the anti-biofilm properties of these compounds involves quantifying their ability to prevent biofilm formation and to destroy existing biofilms.

The anti-biofilm activity of this compound and its analogs is typically assessed using in vitro models. A common method involves the use of microtiter plates where bacteria are allowed to form biofilms in the presence of varying concentrations of the compound. The extent of biofilm inhibition is then quantified using techniques such as crystal violet (CV) staining, which measures the total biofilm biomass. nih.gov Another method utilizes metabolic dyes like triphenyl tetrazolium chloride (TTC) to assess the viability of the bacteria within the biofilm. nih.gov

Studies have shown that the effectiveness of these compounds in inhibiting biofilm formation is often concentration-dependent. For instance, research on similar cationic antimicrobial agents has demonstrated a significant reduction in biofilm mass and cell viability at specific concentrations. nih.gov The minimum biofilm inhibitory concentration (MBIC) is a key parameter determined in these studies, representing the lowest concentration of the compound that prevents biofilm formation. mdpi.com

Furthermore, the ability to eradicate pre-formed biofilms is also a critical measure of efficacy. In these experiments, biofilms are first allowed to mature before being treated with the compound. The reduction in both biofilm mass and the number of viable cells, often expressed as colony-forming units (CFU), is then quantified. nih.gov Research on a cathelicidin-like peptoid, for example, demonstrated a significant reduction in both the biofilm's mass and cell viability after treatment. nih.gov

The table below illustrates hypothetical data on the biofilm inhibition and eradication capabilities of this compound against a common biofilm-forming bacterium.

Concentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
0 00
8 2510
16 5530
32 8560
64 9580

This table presents illustrative data and is not based on a specific cited study.

To visualize the effects of this compound on biofilm architecture, various microscopic techniques are employed. Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) are powerful tools for this purpose. nih.govbiorxiv.org

These microscopic analyses can confirm the quantitative data obtained from inhibition and eradication assays. For instance, CLSM can show a significant reduction in biofilm thickness and a higher proportion of dead cells in treated biofilms compared to untreated controls. biorxiv.org Such studies have revealed that effective anti-biofilm agents can disrupt the dense, organized structure of biofilms, leading to a looser, more scattered arrangement of cells.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule, such as the length of the alkyl chain and substitutions on the pyridinium ring, influence its antimicrobial and anti-biofilm efficacy.

The length of the alkyl chain is a critical determinant of the antimicrobial activity of 1-alkylpyridinium salts. A general trend observed is that the biological activity increases with the length of the alkyl chain up to an optimal point, after which it may decrease. nih.gov This "cut-off" effect is attributed to the compound's hydrophobicity, which governs its ability to interact with and disrupt bacterial cell membranes.

Research has consistently shown that an alkyl chain length of 12 to 16 carbons often yields superior antimicrobial results. nih.gov Specifically, against Gram-negative bacteria, the maximum effect is frequently observed with analogues bearing a C12-C14 alkyl chain, while for Gram-positive bacteria, slightly longer chains of C14-C16 may be more effective. nih.govnih.gov This is because the hydrophobic alkyl tail needs to be long enough to effectively penetrate the lipid bilayer of the bacterial membrane. researchgate.net

The interaction with the cell membrane is a key mechanism of action for these compounds. The positively charged pyridinium head group interacts with the negatively charged components of the bacterial cell surface, while the hydrophobic alkyl tail inserts into the lipid bilayer, disrupting its integrity and leading to cell death. mdpi.com

The following table summarizes the effect of alkyl chain length on the minimum inhibitory concentration (MIC) for a series of 1-alkylpyridinium bromides against a representative Gram-positive and Gram-negative bacterium.

Alkyl Chain LengthMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
C8 (Octyl) 128256
C10 (Decyl) 64128
C12 (Dodecyl) 1632
C14 (Tetradecyl) 816
C16 (Hexadecyl) 1632
C18 (Octadecyl) 3264

This table presents illustrative data compiled from general trends reported in the literature and is not from a single specific study. nih.govnih.gov

For instance, studies on various pyridinium derivatives have shown that the nature and position of substituents can modulate antimicrobial potency. mdpi.comresearchgate.net In some cases, the introduction of electron-withdrawing or electron-donating groups can affect the charge distribution on the pyridinium head, potentially enhancing its interaction with bacterial membranes.

Furthermore, the addition of other chemical moieties to the pyridinium ring can lead to compounds with a broader spectrum of activity or improved selectivity for bacterial cells over mammalian cells. umass.edu For example, the incorporation of other heterocyclic rings or functional groups can be explored to optimize the therapeutic index of these compounds. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to systematically investigate the effects of various substituents and develop models that predict the antimicrobial activity of novel analogues. researchgate.net

Computational and Theoretical Studies in Chemical Biology

Molecular Dynamics (MD) Simulations of Compound-Biological Membrane Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the structure, dynamics, and function of biomolecular systems. nih.gov By numerically solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each particle over time, revealing complex processes that are often difficult to observe experimentally. nih.gov In the context of 1-tetradecylpyridinium bromide, MD simulations are instrumental in elucidating the precise mechanisms by which the compound interacts with and perturbs biological membranes, a key aspect of its biological activity. These simulations can be performed at different levels of resolution, primarily all-atom and coarse-grained, to investigate phenomena across various time and length scales. mdpi.com

The journey of a 1-tetradecylpyridinium bromide molecule from the aqueous phase to its site of action within a lipid bilayer is a dynamic process involving diffusion and intercalation. Computational modeling of this process leverages both atomistic (AA) and coarse-grained (CG) simulation strategies.

Atomistic (AA) simulations represent every atom in the system—the compound, the lipid molecules, and the surrounding water and ions—as an individual particle. nih.gov This high level of detail allows for an accurate description of specific intermolecular interactions, such as the hydrogen bonds and electrostatic forces governing the initial association of the cationic pyridinium (B92312) headgroup with the negatively charged phosphate (B84403) groups of the lipid membrane. However, the computational cost of AA simulations limits them to shorter timescales, often nanoseconds to microseconds, and smaller system sizes. mdpi.com

Coarse-grained (CG) simulations offer a solution to this limitation by grouping several atoms into single "beads," thereby reducing the number of particles and degrees of freedom in the system. nih.gov This simplification enables the simulation of much larger systems and longer events, such as the full translocation of the compound across the membrane, which may occur on the microsecond to millisecond timescale. mdpi.com The Martini force field is a popular example of a CG model used for such applications. nih.gov

The combination of these methods, sometimes in multiscale simulations, provides a comprehensive picture. youtube.com Researchers can calculate the Potential of Mean Force (PMF), which describes the energy landscape a molecule experiences as it moves along a specific path, such as from the water into the membrane core. researchgate.net This calculation reveals the energy barriers for intercalation and translocation, offering quantitative insights into the spontaneity and rate of the process.

Table 1: Comparison of Simulation Methodologies for Studying Compound-Membrane Interactions

Feature Atomistic (AA) Simulations Coarse-Grained (CG) Simulations
Level of Detail Every atom is represented explicitly. nih.gov Groups of atoms are represented as single "beads". nih.gov
Computational Cost High Low to Moderate
Typical Timescale Nanoseconds (ns) to microseconds (µs) mdpi.com Microseconds (µs) to milliseconds (ms)
System Size Smaller systems (e.g., single compound with a small membrane patch) Larger systems (e.g., multiple compounds, large membrane areas)
Primary Application Studying specific, short-range interactions like hydrogen bonding and initial binding events. Studying large-scale phenomena like diffusion, membrane reorganization, and self-assembly. mdpi.com

| Example Finding | Precise orientation of the pyridinium headgroup relative to lipid phosphate groups. | Calculation of the full energy profile (PMF) for membrane translocation. researchgate.net |

Once 1-tetradecylpyridinium bromide intercalates into the lipid bilayer, MD simulations can provide detailed information on its behavior within the membrane and its effect on the membrane's structure.

Orientation and Depth of Penetration: Simulations reveal the most probable orientation of the compound within the bilayer. The cationic pyridinium headgroup is typically anchored near the polar lipid headgroups at the membrane-water interface, driven by favorable electrostatic interactions. The hydrophobic 14-carbon alkyl chain penetrates deep into the nonpolar, hydrophobic core of the membrane. nih.gov Crystal structure data shows that the dihedral angle between the planar alkyl chain and the pyridinium ring is 52.73 (7)°. nih.govnih.gov MD simulations can explore how this orientation is maintained or altered within the fluid environment of a biological membrane. The depth of penetration can be quantified by measuring the average distance of the pyridinium nitrogen and the terminal carbon of the alkyl tail from the center of the bilayer.

Membrane Structural Changes: The insertion of foreign molecules can significantly perturb the structure and physical properties of the lipid bilayer. Simulations allow researchers to monitor several key parameters:

Membrane Thickness: The presence of the compound can cause local thinning or thickening of the membrane as the lipid molecules rearrange to accommodate the intruder.

Lipid Order: The alignment and packing of the lipid acyl chains can be disrupted. This is often measured by calculating the deuterium (B1214612) order parameter (S_CD) for the lipid tails. A decrease in S_CD indicates increased disorder and membrane fluidity.

Area Per Lipid: The compound can push lipids apart, increasing the average surface area occupied by each lipid molecule in the leaflet.

Pore Formation: At higher concentrations, the aggregation of surfactant-like molecules such as 1-tetradecylpyridinium bromide can lead to the formation of transient or stable pores, compromising the membrane's barrier function.

Table 2: Key Parameters Analyzed in MD Simulations of Compound-Membrane Systems

Parameter Description Expected Finding for 1-Tetradecylpyridinium Bromide
Compound Orientation The angle and position of the compound relative to the membrane normal. The cationic pyridinium headgroup resides at the polar interface, while the hydrophobic tail aligns with lipid acyl chains in the core.
Depth of Penetration The z-coordinate of the compound's constituent parts relative to the bilayer center. The pyridinium ring is located near the lipid phosphate groups, with the tetradecyl chain extending into the hydrophobic core.
Lipid Order Parameter A measure of the orientational order of the lipid acyl chains. A decrease in order, particularly in lipids surrounding the intercalated compound, indicating membrane fluidization.
Membrane Thickness The average distance between the lipid headgroups of the two leaflets. Potential local thinning or thickening depending on concentration and lipid rearrangement.

| Area Per Lipid | The average lateral surface area occupied by a single lipid molecule. | An increase in the area per lipid, indicating lateral expansion of the membrane. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

While MD simulations describe the dynamic behavior of large molecular systems, quantum chemical calculations provide a detailed view of the electronic structure of a single molecule. youtube.com These methods, based on the principles of quantum mechanics, are essential for understanding a molecule's intrinsic properties, such as charge distribution and reactivity, which ultimately govern its interactions with biological targets.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. mdpi.com For 1-tetradecylpyridinium bromide, DFT calculations can map the electron density and electrostatic potential across the molecule.

These calculations quantitatively confirm the amphiphilic nature of the compound. A significant positive charge is localized on the pyridinium ring, particularly around the nitrogen atom, making it the primary site for electrostatic interactions with negatively charged biological structures like the phosphate backbone of lipids. Conversely, the long tetradecyl chain exhibits a nonpolar, electronically neutral character, driving its insertion into the hydrophobic membrane core. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and electron-donating or -accepting capabilities.

Quantum chemical calculations are also highly valuable for predicting spectroscopic properties and analyzing the energetic landscape of molecular conformations.

Spectroscopic Parameters: DFT and other quantum methods can predict vibrational frequencies (corresponding to IR and Raman spectra), and NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed interpretation of the experimental spectra.

Conformational Energies: A molecule like 1-tetradecylpyridinium bromide can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Quantum calculations can determine the relative energies of these different conformers. Such studies would confirm that the extended, trans-planar arrangement of the C14 alkyl chain is the lowest energy (most stable) conformation, which is consistent with solid-state crystal structure data. researchgate.net This analysis helps explain the compound's shape and how it facilitates efficient packing within a membrane or crystal lattice.

Table 4: Application of Quantum Calculations to Molecular Properties

Property Computational Method Information Gained for 1-Tetradecylpyridinium Bromide
Conformational Energy DFT, Ab initio methods Identification of the most stable spatial arrangement (e.g., the trans-planar alkyl chain). researchgate.net
Vibrational Frequencies DFT Prediction of IR and Raman spectra for structural validation.
NMR Chemical Shifts DFT (with GIAO method) Assignment of peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule.

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra. |

In Silico Methodologies for Activity Prediction and Rational Design

In silico methodologies encompass a range of computational techniques used to predict the biological activity of chemical compounds and to guide the design of new, improved molecules. These approaches integrate data from structural biology, cheminformatics, and computational chemistry to build predictive models and accelerate the discovery process. nih.gov

For 1-tetradecylpyridinium bromide, these methods can be used to understand the structural features essential for its activity and to design derivatives with enhanced potency or selectivity. A common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR study involves:

Data Collection: Assembling a dataset of related compounds (e.g., other alkylpyridinium salts) with experimentally measured biological activities (e.g., antimicrobial IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their chemical properties (e.g., molecular weight, hydrophobicity (logP), charge, molecular surface area).

Model Building: Using statistical or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Validation and Prediction: Validating the model's predictive power and using it to estimate the activity of new, untested compounds.

The insights gained from MD simulations (e.g., optimal orientation in the membrane) and quantum chemical calculations (e.g., charge distribution) are invaluable for rational design. For example, simulations might suggest that increasing the alkyl chain length could enhance membrane penetration, while quantum calculations could be used to assess how modifications to the pyridinium ring affect its cationic character. This synergy between simulation and prediction allows for a targeted, hypothesis-driven approach to designing next-generation compounds.

Table 5: Workflow for In Silico Activity Prediction and Rational Design

Step Description Example Application
1. Target Identification Identify the biological target or process of interest. The bacterial cell membrane as the target for antimicrobial activity.
2. Lead Compound Analysis Use MD and quantum chemistry to understand the lead compound's mechanism. Simulate 1-tetradecylpyridinium bromide's interaction with a model bacterial membrane.
3. QSAR Model Development Build a predictive model based on a library of similar compounds. Correlate alkyl chain length and headgroup charge with antimicrobial potency.
4. Virtual Screening Screen a large database of virtual compounds using the QSAR model. Identify novel alkylpyridinium structures predicted to have high activity.
5. Rational Design Modify the lead compound based on mechanistic insights to improve activity. Design derivatives with different chain lengths or ring substitutions to optimize membrane disruption.

| 6. Experimental Validation | Synthesize and test the most promising candidates identified in silico. | Measure the antimicrobial activity of newly designed compounds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's efficacy, QSAR models can be used to predict the activity of untested molecules, prioritize candidates for synthesis, and guide the optimization of lead compounds.

For N-alkylpyridinium compounds, a class that includes 1-tetradecylpyridin-1-ium hydrobromide, 3D-QSAR studies have been instrumental in elucidating the structural requirements for their antimicrobial activity. nih.gov One such study, employing the Comparative Molecular Field Analysis (CoMFA) method, investigated a series of 60 N-alkylpyridinium compounds. nih.gov The resulting models revealed that the steric factor plays a highly significant role in their biological activity. nih.govresearchgate.net This suggests that the size and shape of the alkyl chain, such as the tetradecyl group in 1-tetradecylpyridin-1-ium, are critical determinants of its interaction with biological targets.

The predictive power of QSAR models is contingent on the quality of the input data and the statistical methods used for their development and validation. Key parameters in a QSAR study for pyridinium compounds would include:

Parameter Description Relevance to 1-Tetradecylpyridin-1-ium hydrobromide
Molecular Descriptors Numerical values that characterize the chemical structure of a molecule, such as steric, electronic, and hydrophobic properties.For 1-Tetradecylpyridin-1-ium, descriptors would capture the length and bulk of the tetradecyl chain, the charge on the pyridinium head, and the overall lipophilicity.
Training Set A group of compounds with known biological activities used to build the QSAR model.A diverse set of N-alkylpyridinium analogs with varying alkyl chain lengths and substitutions on the pyridine (B92270) ring would be required.
Test Set An independent set of compounds used to validate the predictive ability of the generated QSAR model.The model's ability to accurately predict the activity of compounds not included in the training set would be assessed.
Statistical Methods Techniques such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to derive the mathematical equation linking descriptors to activity.These methods would quantify the contribution of each descriptor to the overall predicted activity of 1-Tetradecylpyridin-1-ium and its analogs.

By leveraging QSAR, researchers can computationally screen virtual libraries of 1-tetradecylpyridin-1-ium analogs to identify candidates with potentially improved activity profiles before committing to their chemical synthesis, thereby saving significant time and resources.

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogue Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov When the three-dimensional structure of the target is unknown, ligand-based drug design approaches become particularly valuable. nih.govnih.gov These methods rely on the knowledge of molecules that are known to be active, using them as a template to find other compounds with similar properties that are also likely to be active.

For the identification of novel analogs of 1-tetradecylpyridin-1-ium hydrobromide, ligand-based methods such as pharmacophore modeling and similarity searching are highly applicable.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, charged groups) that are necessary for a molecule to exert a specific biological effect. Starting with the known active structure of 1-tetradecylpyridin-1-ium, a pharmacophore model can be generated. This model would typically include a hydrophobic region corresponding to the tetradecyl tail and a positively charged feature for the pyridinium ring. This pharmacophore can then be used as a 3D query to search databases of chemical compounds for molecules that match these spatial and chemical requirements.

Similarity Searching: This approach involves comparing a query molecule, such as 1-tetradecylpyridin-1-ium, to a database of other molecules and ranking them based on their structural similarity. Similarity can be assessed using various metrics, including 2D fingerprints that encode structural fragments and 3D shape-based methods. The underlying principle is the similar property principle, which states that structurally similar molecules are likely to have similar biological activities.

The process for identifying novel analogs of 1-tetradecylpyridin-1-ium hydrobromide using these ligand-based approaches would typically involve the following steps:

Step Description Tools and Techniques
1. Query Definition The chemical structure of 1-Tetradecylpyridin-1-ium is used as the starting point or "query."Chemical drawing software, molecular modeling platforms.
2. Database Selection A large, diverse chemical database is chosen for screening.Publicly available databases (e.g., PubChem, ZINC) or proprietary corporate collections.
3. Virtual Screening The database is computationally screened against the query using either a pharmacophore model or similarity metrics.Pharmacophore modeling software, similarity search algorithms.
4. Hit Identification Molecules from the database that show a high degree of similarity or fit to the pharmacophore model are identified as "hits."Computational filtering and ranking based on scores.
5. Hit Prioritization The identified hits are further analyzed and prioritized based on other computational predictions, such as druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govADMET prediction software, molecular docking (if a target structure is available).

Through these in silico methods, it is possible to explore a vast chemical space and identify novel molecular scaffolds that retain the key features of 1-tetradecylpyridin-1-ium hydrobromide while potentially offering improved properties, thus guiding the synthesis of a new generation of targeted and effective compounds.

Applications in Advanced Materials Science and Biotechnological Research Non Clinical

Investigation of Surface-Active Properties and Micellar Behavior in Scientific Systems

As a cationic surfactant, 1-Tetradecylpyridin-1-ium;hydrobromide exhibits characteristic behaviors in solution, primarily related to the formation of micelles and its activity at interfaces. These properties are foundational to its use in more complex research applications.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. For this compound, this transition is driven by the hydrophobic effect, where the tetradecyl tails cluster together to minimize their contact with water, while the hydrophilic pyridinium (B92312) heads remain exposed to the aqueous environment.

Research has precisely determined the CMC of this compound through various techniques, such as electrical conductivity measurements. In aqueous solutions, a sharp change in conductivity with increasing surfactant concentration indicates the onset of micelle formation. Studies have established the CMC of this compound to be approximately 2.77 x 10⁻³ mol/L at 298 K (25 °C). nih.govnih.govresearchgate.net

The aggregation behavior is not limited to spherical micelles. In the solid crystalline state, this compound forms well-organized bilayer structures. nih.govnih.govresearchgate.net In these structures, the hydrophobic alkyl chains interdigitate, creating a nonpolar core, while the charged pyridinium rings and bromide ions form layers stabilized by hydrogen bonds and electrostatic interactions. nih.govnih.govresearchgate.net This tendency to form bilayers may also influence the structure of aggregates at concentrations significantly above the CMC in solution, potentially leading to more complex phases like liquid crystals.

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsSource(s)
Critical Micelle Concentration (CMC) 2.77 x 10⁻³ mol/L298 K (25 °C) in water nih.govnih.govresearchgate.net
Molecular Formula C₁₉H₃₄BrN- nih.gov
Molecular Weight 356.4 g/mol - nih.gov

The surfactant properties of this compound make it a candidate for use in stabilizing emulsions and dispersions, which are critical in many research and laboratory processes. Emulsions are mixtures of immiscible liquids, such as oil and water, while dispersions involve solid particles suspended in a liquid.

In these systems, this compound functions by adsorbing at the interface between the two phases. For an oil-in-water emulsion, the hydrophobic tetradecyl tail penetrates the oil droplet while the hydrophilic pyridinium head remains in the surrounding water. This creates a protective layer around the droplets that prevents them from coalescing through two primary mechanisms:

Electrostatic Repulsion: The positively charged pyridinium heads impart a net positive charge to the surface of the droplets, causing them to repel each other.

Steric Hindrance: The physical presence of the adsorbed surfactant molecules creates a barrier that keeps the droplets separated.

This same principle applies to the stabilization of solid nanoparticles in aqueous research media. nih.gov For instance, metallic nanoparticles, which are prone to aggregation in solution, can be effectively dispersed using cationic surfactants. escholarship.org The surfactant forms a stabilizing layer on the nanoparticle surface, preventing agglomeration and ensuring a homogenous dispersion for use in catalytic or other research applications. nih.govescholarship.org The ability to maintain stable dispersions is crucial for obtaining reproducible results in toxicological studies, materials synthesis, and characterization experiments. nih.gov

Development of Functionalized Materials for Laboratory and Research Applications

The distinct chemical properties of this compound allow for its incorporation into various materials, imparting them with new functionalities tailored for specific laboratory and research needs.

In research settings, there is often a need to control the release of active compounds, such as signaling molecules, enzyme inhibitors, or fluorescent probes, into a system over time. Polymeric matrices are widely used for this purpose. ualberta.caresearchgate.netnih.gov These matrices, which can be biodegradable or stable, encapsulate a research compound and release it at a predictable rate, typically governed by diffusion through the polymer. nih.govnih.gov

This compound can be incorporated into such polymer matrices to add another layer of control, particularly for anionic research compounds. By blending this cationic surfactant into a polymer like poly-ε-caprolactone (PCL) or a polyanhydride, a matrix with fixed positive charges can be created. ualberta.canih.gov When an anionic active compound is loaded into this functionalized matrix, its release is governed not only by diffusion but also by the electrostatic interaction with the positively charged pyridinium groups. This ion-pairing effect can slow the release of the anionic compound compared to its release from a neutral polymer matrix, allowing for more sustained and controlled delivery in a research context. This provides a valuable tool for researchers studying the time-dependent effects of various active molecules in biological or chemical systems.

The prevention of microbial contamination is paramount in many areas of biotechnological research. Quaternary pyridinium compounds, including those with long alkyl chains like this compound, are known for their potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This activity stems from their ability to disrupt microbial cell membranes. The positively charged pyridinium head interacts with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity and cell death.

This biocidal property is being harnessed to create antimicrobial surfaces for laboratory equipment. nih.govresearchgate.net this compound or similar pyridinium salts can be either covalently bonded to a surface or incorporated into a polymer coating applied to materials like glass, plastic, or metal. mdpi.comnih.gov Such coatings can render scientific instrumentation, culture vessels, and benchtops resistant to microbial colonization. mdpi.comresearchgate.net Unlike agents that leach into the environment, these contact-killing surfaces act on microorganisms that directly touch them, offering a durable and non-contaminating approach to maintaining sterility in sensitive research environments. researchgate.net

Utilization in Analytical Chemistry and Separation Science Methodologies

In analytical chemistry, the separation of complex mixtures into their individual components is a frequent necessity. The unique properties of this compound make it a valuable reagent in advanced separation techniques.

As a cationic surfactant, it is particularly useful in two key areas:

Ion-Pairing Chromatography (IPC): In reversed-phase high-performance liquid chromatography (HPLC), highly polar or ionic compounds are often poorly retained on the nonpolar stationary phase. This compound can be used as an ion-pairing agent in the mobile phase. chromatographyonline.comnih.govchromatographyonline.comtcichemicals.com It forms a neutral ion-pair with anionic analytes (e.g., organic acids or nucleotides) in the sample. This neutral complex has a greater affinity for the hydrophobic stationary phase, increasing its retention time and enabling its separation from other components in the mixture. chromatographyonline.comtcichemicals.com Quaternary ammonium (B1175870) compounds are frequently employed for this purpose to enhance the separation of negatively charged analytes. chromatographyonline.comnih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a powerful separation technique that is a modification of capillary electrophoresis (CE). nih.govwikipedia.orgnih.gov It is unique in its ability to separate neutral molecules as well as charged ones. This is achieved by adding a surfactant, such as this compound, to the buffer solution at a concentration above its CMC. wikipedia.org This creates a pseudo-stationary phase of micelles. Analytes in the sample partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org Because the cationic micelles move at a different velocity than the bulk electroosmotic flow, analytes are separated based on their partitioning coefficient between the two phases. This allows for the high-resolution separation of complex mixtures of both neutral and charged research compounds. nih.govresearchgate.net

As a Counterion in Ion-Pair Chromatography

This compound, a quaternary ammonium salt, serves as an effective cationic ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). This technique is particularly adept at separating anionic analytes, which are typically poorly retained on non-polar stationary phases. The fundamental principle involves the addition of the 1-tetradecylpyridinium cation to the mobile phase. The hydrophobic tetradecyl tail of the cation interacts with the non-polar stationary phase (such as C18), creating a dynamic, positively charged surface. This modification of the stationary phase allows for the retention of anionic analytes through electrostatic interactions.

The efficacy of long-chain alkylpyridinium salts as ion-pairing reagents is well-documented. The length of the alkyl chain is a critical factor in the retention behavior of analytes. A longer chain, such as the tetradecyl group in 1-tetradecylpyridinium, leads to a stronger interaction with the stationary phase, thereby increasing the retention of the anionic analytes. The concentration of the ion-pairing reagent in the mobile phase also plays a pivotal role; a higher concentration generally results in increased retention.

While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the behavior of analogous compounds like cetylpyridinium (B1207926) chloride (C16) provides a strong basis for its application. For instance, in the analysis of acidic compounds, the pyridinium cation pairs with the anionic form of the analyte. This neutral ion-pair then partitions onto the reversed-phase column, allowing for separation based on the differential hydrophobicity of the analytes.

Table 1: Factors Influencing Analyte Retention in Ion-Pair Chromatography using this compound

ParameterEffect on Retention of Anionic AnalytesRationale
Concentration of this compound Increases with higher concentrationA higher concentration of the ion-pairing reagent leads to a greater coverage of the stationary phase, increasing the number of available sites for electrostatic interaction with the analyte.
pH of the Mobile Phase Dependent on the pKa of the analyteThe pH must be controlled to ensure that the analyte is in its anionic form to facilitate ion-pairing with the cationic reagent.
Organic Modifier Concentration Decreases with higher concentrationAn increase in the organic solvent content of the mobile phase reduces the hydrophobic interactions of the ion-pairing reagent with the stationary phase, leading to decreased retention.
Ionic Strength of the Mobile Phase Can decrease retentionHigh concentrations of other ions in the mobile phase can compete with the analyte for interaction with the ion-pairing reagent, potentially reducing retention.

Role in Spectrophotometric Reagent Systems

In the realm of spectrophotometry, this compound functions as a sensitizing agent, particularly in the formation of ternary complexes that enhance the analytical signal for the determination of various substances, including metal ions. This application is a form of micellar-enhanced spectrophotometry. Above its critical micelle concentration (CMC), the surfactant molecules of 1-tetradecylpyridinium bromide aggregate to form micelles. These micelles provide a microenvironment that can significantly alter the properties of chromogenic reagents and their metal complexes.

A notable application, by analogy with the closely related cetylpyridinium bromide, is in the determination of metal ions. For example, in the presence of a suitable chromogenic agent like Xylenol Orange, certain metal ions form a binary complex. The addition of 1-tetradecylpyridinium bromide leads to the formation of a more intensely colored and stable ternary complex. The mechanism involves the incorporation of the binary complex into the micellar structure, which often results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance and a significant increase in the molar absorptivity. This enhancement in sensitivity allows for the determination of trace amounts of metal ions.

Research on the spectrophotometric determination of rare earth elements using a combination of Xylenol Orange and cetylpyridinium bromide has demonstrated the effectiveness of this approach. nih.gov The cationic surfactant not only increases the sensitivity but can also improve the selectivity of the method by altering the reaction conditions, such as pH, at which the complex forms. nih.gov

A study on the determination of rare earth elements (REEs) using Xylenol Orange (XO) and cetylpyridinium bromide (CPB) in a flow injection analysis (FIA) system provides a concrete example of this principle. nih.gov The formation of the REE-XO-CPB ternary complex resulted in a significant enhancement of the spectrophotometric signal. The FIA method achieved a sampling frequency of up to 100 samples per hour with detection limits in the range of 0.1-0.4 µg/mL for REEs. nih.gov

Table 2: Spectrophotometric Determination of Rare Earth Elements using a Ternary Complex System

AnalyteChromogenic ReagentSurfactantWavelength of Maximum Absorbance (nm)Key FindingsReference
Rare Earth ElementsXylenol OrangeCetylpyridinium BromideNot specifiedFormation of a ternary complex enhances sensitivity. nih.gov
ThoriumXylenol OrangeCetyltrimethylammonium Bromide600Bathochromic shift from 570 nm and increased molar absorptivity. nih.gov

While the above examples use surfactants structurally similar to this compound, the principles are directly applicable. The tetradecyl chain provides the necessary hydrophobicity for micelle formation, and the pyridinium head group facilitates the interaction with the chromogenic reagent and the metal complex, leading to the observed enhancement in the spectrophotometric signal.

Environmental Fate, Degradation, and Sustainability Research

Assessment of Biodegradation Pathways and Kinetics in Simulated Environmental Compartments

Microbial Degradation Studies in Aqueous and Soil Matrices

Limited specific data exists for the microbial degradation of 1-tetradecylpyridin-1-ium;hydrobromide. However, studies on analogous long-chain alkylpyridinium compounds and other cationic surfactants provide valuable insights. Cationic surfactants, in general, tend to sorb strongly to negatively charged surfaces like sludge, soil, and sediment, which can influence their bioavailability for microbial degradation. nih.gov

In aqueous environments, the biodegradation of pyridinium-based ionic liquids has been shown to be dependent on the length of the alkyl chain. While some shorter-chain alkylpyridinium compounds can be readily biodegradable, longer chains may exhibit slower degradation rates. rsc.org For instance, studies on other quaternary ammonium (B1175870) compounds (QACs) have shown variable biodegradability in seawater, with some C16-alkylated compounds showing less than 60% biodegradation. innospecsustainability.com This suggests that this compound, with its C14 alkyl chain, may not be readily biodegradable under all environmental conditions.

Identification and Characterization of Biodegradation Products

The initial step in the biodegradation of long-chain alkylpyridinium compounds is often the enzymatic attack on the long alkyl chain. This can occur via terminal oxidation of the methyl group to a carboxylic acid, followed by β-oxidation, which progressively shortens the alkyl chain.

While specific biodegradation products for this compound have not been detailed in the available literature, studies on other pyridinium (B92312) chlorides have shown that partial degradation occurs when these compounds are the main source of carbon and energy. nih.gov The resulting intermediates from this partial degradation were found to be non-toxic to the tested organisms. nih.gov This suggests a detoxification pathway through microbial action. It is plausible that the degradation of this compound would proceed through the formation of various shorter-chain alkylpyridinium intermediates and eventually lead to the opening of the pyridinium ring.

Investigation of Abiotic Degradation Mechanisms

Abiotic degradation processes, including photolysis, hydrolysis, and oxidation, can also contribute to the environmental transformation of this compound.

Photolytic Degradation under Simulated Solar Irradiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The pyridinium moiety of this compound suggests a potential for photolytic degradation. Pyridinium salts have been shown to undergo photoreduction under certain conditions. acs.org The phototransformation of some aromatic compounds can lead to the formation of various degradation products. wikipedia.org

While specific quantum yields for the photodegradation of this compound are not available, the general principles of photochemistry suggest that its persistence in sunlit surface waters could be influenced by this process. The efficiency of photolysis would depend on factors such as the intensity and wavelength of light, the presence of photosensitizing substances in the water, and the concentration of the compound itself. wikipedia.org

Hydrolytic and Oxidative Stability Studies in Aqueous Solutions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Quaternary ammonium compounds can be susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is influenced by pH, temperature, and the specific structure of the compound. rsc.orglibretexts.org While specific hydrolysis rate constants for this compound are not documented in the reviewed literature, studies on other esters and quaternary ammonium compounds demonstrate that hydrolysis can be a significant degradation pathway. rsc.orgnih.gov

The oxidative stability of the compound in aqueous solutions is another important factor. In the environment, oxidative processes can be mediated by reactive oxygen species. The long alkyl chain of this compound could be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products.

Ecotoxicological Implications in Model Aquatic and Terrestrial Systems (excluding clinical data)

The ecotoxicity of this compound is a key consideration for its environmental risk assessment. As a cationic surfactant, it is expected to exhibit toxicity towards a range of aquatic and terrestrial organisms due to its ability to disrupt cell membranes.

In aquatic systems, cationic surfactants are known to be toxic to microorganisms, algae, invertebrates, and fish. Studies on various pyridinium chlorides have demonstrated high toxicity to the crustacean Daphnia magna, the fish Lebistes reticulatus, and the alga Scenedesmus quadricauda, with the alga being the most sensitive organism. nih.gov The toxicity of the bromide ion itself is also a factor, as it has been shown to impair reproduction in crustaceans and fish at elevated concentrations. nih.gov

The following table summarizes ecotoxicity data for similar cationic surfactants, providing an indication of the potential toxicity of this compound.

OrganismCompoundEndpointValue (mg/L)Reference
Daphnia magnaSodium bromideEC5044 - 5800 nih.gov
Scenedesmus quadricaudaPyridinium chlorides-Highly toxic nih.gov
Lebistes reticulatusPyridinium chlorides-Highly toxic nih.gov

In terrestrial systems, the ecotoxicity of surfactants is also a concern, particularly in areas where sewage sludge is applied to land. researchgate.netresearchgate.net Cationic surfactants can be toxic to soil microorganisms, earthworms, and plants. nih.govresearchgate.net However, the strong sorption of these compounds to soil particles can reduce their bioavailability and, consequently, their toxicity to terrestrial organisms. nih.govresearchgate.net For some cationic surfactants, the predicted steady-state terrestrial safety factors have been found to be high, suggesting a lower risk to the soil compartment. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in High-Throughput Screening Methodologies for QPyS Library Exploration

The exploration of Quaternary Pyridinium (B92312) Salt (QPyS) libraries, including compounds like 1-tetradecylpyridinium hydrobromide, is poised for significant acceleration through advancements in High-Throughput Screening (HTS) methodologies. HTS allows for the rapid testing of thousands to millions of chemical compounds against specific biological targets, drastically shortening discovery timelines. jocpr.compharmasalmanac.comnih.gov Modern HTS integrates automation, miniaturization, and sophisticated data processing to efficiently identify "hits"—compounds that modulate the activity of a target. pharmasalmanac.comnih.gov

Key technological advancements are enhancing the quality and speed of screening. pharmtech.com These include a variety of assay technologies, with fluorescence-based methods being particularly prominent due to their high sensitivity and suitability for automation. nih.govnih.gov Techniques such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and time-resolved energy transfer are now standard in HTS campaigns. nih.gov Furthermore, the application of mass spectrometry and high-content imaging in HTS formats allows for the analysis of unlabeled molecules and provides multiparametric data on cellular responses, respectively, expanding the range of screenable targets. pharmtech.com

A transformative paradigm in this field is Quantitative High-Throughput Screening (qHTS). nih.gov Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library within a single experiment. nih.gov This approach provides a much richer dataset directly from the primary screen, allowing for the immediate characterization of compounds by potency and efficacy and the elucidation of structure-activity relationships (SAR). nih.gov The adoption of qHTS for screening QPyS libraries can more reliably identify promising candidates and reduce the instances of false negatives that can plague single-point screens. nih.gov The continued evolution of automation and miniaturization, such as the use of microfluidics, further enhances throughput while reducing the consumption of valuable reagents and complex library compounds. pharmtech.com

Table 1: Advanced High-Throughput Screening Technologies

TechnologyPrincipleApplication in Library ScreeningReference
Quantitative HTS (qHTS) Tests compounds across a range of concentrations in the primary screen to generate dose-response curves.Rapidly determines potency and efficacy, reducing false negatives and enabling early SAR analysis. nih.gov
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small, fluorescently-labeled molecule binds to a larger target.Ideal for monitoring binding events in solution without separation steps. nih.gov
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors to reduce background fluorescence, measuring energy transfer between a donor and acceptor.Provides a robust, homogenous assay format with high sensitivity for detecting molecular interactions. nih.gov
Affinity Selection Mass Spectrometry (ASMS) Incubates a library of compounds with a target, separates the bound complexes, and identifies the "hits" by mass spectrometry.Enables label-free screening and can identify compounds that bind to previously intractable targets. pharmtech.com
High-Content Screening (HCS) Uses automated microscopy and image analysis to extract multiparametric data from cells treated with compounds.Allows for phenotypic screening, assessing compound effects on cellular morphology, protein localization, and other complex biological responses. pharmtech.com

Integration of Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of novel materials, including ionic liquids (ILs) and Quaternary Ammonium (B1175870) Compounds (QACs) like 1-tetradecylpyridinium hydrobromide. researchgate.netnih.gov These computational tools can predict the physicochemical and biological properties of compounds from their molecular structure, enabling an in silico approach to material design that is significantly faster and more cost-effective than traditional trial-and-error experimentation. nih.govdigitellinc.com

ML models, such as artificial neural networks (ANNs), support vector machines (SVM), and random forests, are trained on large datasets of known compounds to learn the complex relationships between chemical structure and material properties. researchgate.netnih.gov For QACs, models can be developed to predict antimicrobial efficacy by correlating features like alkyl chain length, molecular size, and charge with bioactivity data. digitellinc.com This allows researchers to predict the performance of new QAC structures before they are synthesized and tested in a lab. digitellinc.com Similarly, ML algorithms have been successfully applied to predict various thermophysical properties of ILs, which share structural similarities with QPyS, including density, viscosity, and CO2 solubility. nih.govresearchgate.net

The predictive power of these models accelerates the design cycle for new materials with specific, targeted functions. For instance, a deep generative model can analyze a dataset of existing QACs and then generate novel molecular structures with a high probability of possessing desired antimicrobial characteristics. digitellinc.com This approach moves beyond simply screening existing libraries to creating entirely new chemical entities tailored for a specific application. While the accuracy of these models is highly dependent on the size and quality of the training data, they consistently offer a powerful method to navigate the vast chemical space of potential QACs and ILs, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.netresearchgate.net

Table 2: Application of Machine Learning Models in Predicting QAC and Ionic Liquid Properties

Machine Learning ModelPredicted PropertyApplication ContextReference
CorrVAE (Deep Generative Model) Antimicrobial abilityDesign of new Quaternary Ammonium Compounds (QACs) by correlating structural properties to biological efficacy. digitellinc.com
Artificial Neural Networks (ANNs) Thermodynamic and physical properties (e.g., density, viscosity, heat capacity)Selection and design of Ionic Liquids (ILs) for industrial applications like carbon capture. nih.gov
Support Vector Machine (SVM) Thermo-physical propertiesPredictive modeling for ILs, often used in regression problems to estimate continuous values. researchgate.net
Graph Neural Networks (GNNs) Ionic conductivityPredicting properties of ILs based on their molecular graph structure, often combined with other features for improved accuracy. nih.govacs.org
Random Forest (RF) Chemical interaction synergismPredicting synergistic effects between compound pairs based on chemical-genetic interaction data. nih.gov

Synergistic Interactions of 1-Tetradecylpyridin-1-ium;hydrobromide with Other Chemical Entities in Research Models

The functional efficacy of 1-tetradecylpyridinium hydrobromide can be significantly enhanced through synergistic interactions with other chemical entities. This synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of research for developing more potent formulations in various applications. Studies on structurally similar compounds, such as Cetylpyridinium (B1207926) Bromide (CPB) and Cetyltrimethylammonium Bromide (CTAB), provide valuable insights into these interactions.

A prominent research area for these synergies is in corrosion inhibition. For example, one study demonstrated that covalently binding N-cetylpyridinium bromide (CPB) with methyl acrylate (B77674) resulted in a new molecule, N-cetyl-3-(2-methoxycarbonylvinyl) pyridinium bromide. researchgate.net This synthesized compound exhibited an inhibition efficiency for steel that was seven times greater than that of methyl acrylate alone, showcasing a powerful synergistic effect arising from the combination of the two structural motifs. researchgate.net In a different approach, the anti-corrosion efficiency of CTAB was found to increase dramatically with the addition of potassium iodide (KI). researchgate.net The presence of iodide ions worked synergistically with the CTAB molecules to form a more effective protective layer on the metal surface. researchgate.net

Beyond material science, interactions are also studied in other contexts. In spectrofluorimetry, cetylpyridinium bromide has been observed to interact with polycyclic aromatic hydrocarbons (PAHs), acting as a quencher of their fluorescence. nih.gov These studies of molecular interactions, whether cooperative or inhibitory, are crucial for understanding the behavior of 1-tetradecylpyridinium hydrobromide in complex chemical environments and for rationally designing enhanced chemical systems for research and industrial applications.

Table 3: Research Findings on Synergistic Interactions Involving Pyridinium and Ammonium Salts

Quaternary SaltInteracting Chemical(s)Research Model/ApplicationObserved Synergistic EffectReference
N-cetylpyridinium bromide (CPB) Methyl acrylate (MA)X70 Steel Corrosion InhibitionThe synthesized conjugate molecule (MAP) showed a 97.3% inhibition efficiency, far greater than CPB or MA alone. researchgate.net
Cetyltrimethylammonium bromide (CTAB) Potassium Iodide (KI)Mild Steel Corrosion Inhibition in HClInhibition efficiency of 100 ppm CTAB increased from 90.43% to 99.13% with the addition of 100 ppm KI. researchgate.net
Cetyltrimethylammonium bromide (CTAB) N-doped TiO₂Photoreduction of Cr(VI)The addition of CTAB as a template during synthesis increased the surface area and photocatalytic activity of the N-doped TiO₂. nih.gov
Cetylpyridinium bromide (CPB) Polycyclic Aromatic Hydrocarbons (PAHs)SpectrofluorimetryCPB acts as a quencher, causing significant inhibition of the fluorescence intensity emitted by PAHs. nih.gov

Development of Advanced Nanocarrier Systems for Targeted Delivery in Research Applications

Future research applications of 1-tetradecylpyridinium hydrobromide and similar QPyS will increasingly rely on advanced nanocarrier systems to improve targeted delivery and efficacy. nih.govnih.gov These nanoscale systems can encapsulate active compounds, protecting them and altering their pharmacokinetic profiles to ensure they reach the desired site of action in a research model. researchgate.net This is particularly important for enhancing the utility of QPyS in complex biological systems.

Among the most promising platforms are lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs). nih.govnih.gov Liposomes are vesicles composed of phospholipid bilayers that can carry both hydrophilic and hydrophobic payloads. nih.gov Their surfaces can be modified for targeted delivery; for instance, liposomes have been functionalized with pyridinium groups and targeting ligands like biotin (B1667282) to achieve better activity toward specific cancer cell lines in research settings. nih.gov SLNs, which are composed of solid physiological lipids, offer advantages in stability and can reduce the potential for toxicity compared to some polymeric nanoparticles. nih.govnih.gov

Hybrid nanocarriers are also emerging as a versatile option. These systems can combine the properties of different materials, such as a polymeric core for drug encapsulation within a lipid bilayer shell, to optimize both payload capacity and biological interaction. nih.gov The surface of these nanocarriers can be decorated with targeting moieties like antibodies or peptides, enabling active targeting of specific cells or tissues. nih.govnih.gov For example, nanostructured lipid carriers (NLCs) equipped with a specific peptide have been shown to accumulate in tumors in animal models while avoiding healthy tissue. nih.gov The development of such sophisticated delivery systems, including those that respond to specific stimuli like pH or temperature, will be critical for exploring the full potential of 1-tetradecylpyridinium hydrobromide in advanced research applications. nih.gov

Table 4: Advanced Nanocarrier Systems for Delivery Applications

Nanocarrier SystemCore ComponentsKey FeaturesPotential Research ApplicationReference
Lipid Nanoparticles (LNPs) Ionizable lipids, phospholipids (B1166683), cholesterol, PEG-lipidsHighly effective for nucleic acid encapsulation and delivery; components are tailorable.Delivery of RNA-based therapeutics and vaccines. nih.govyoutube.com
Liposomes Phospholipid bilayersVersatile (can carry hydrophilic/hydrophobic cargo), biocompatible, surface can be functionalized for targeting.Targeted delivery to cancer cells by modifying the surface with pyridinium and biotin. nih.gov
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides, fatty acids), surfactantsHigh stability, reduced drug leakage compared to liposomes, made from physiologically tolerated lipids.Sustained release of poorly water-soluble compounds. nih.govnih.gov
Hybrid Nanoparticles Polymeric core (e.g., PLGA) with a lipid shellCombines advantages of both polymer and lipid nanoparticles, improving stability and drug latency.Targeted delivery of therapeutic agents to specific cell populations (e.g., CD4+ T cells). nih.gov
Porphyrin-Lipid Nanoparticles Porphyrin-lipid conjugatesLight-sensitive; allows for light-triggered release of encapsulated therapeutics on demand.Enhanced and controlled delivery for cancer therapy. youtube.com

Q & A

Q. How can researchers confirm the structural integrity of 1-Tetradecylpyridin-1-ium hydrobromide?

To validate the molecular structure, employ X-ray crystallography to determine bond lengths, angles, and hydrogen bonding patterns (e.g., C–N and C–C bond metrics) . Complement this with FT-IR spectroscopy to identify functional groups (e.g., pyridinium ring vibrations at ~1600 cm⁻¹ and C–H out-of-plane wagging modes) and ¹H/¹³C NMR to confirm proton environments and alkyl chain integration . Cross-referencing experimental data with computational simulations (DFT) enhances accuracy.

Q. What safety precautions are critical when handling 1-Tetradecylpyridin-1-ium hydrobromide?

Avoid moisture and strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Use dust-control measures (e.g., fume hoods, PPE) during synthesis, as particulate inhalation may irritate mucous membranes. Store in airtight containers at controlled temperatures (2–8°C) to minimize decomposition .

Q. What analytical techniques validate the compound’s purity post-synthesis?

Use HPLC with UV detection (≥98% purity threshold) and elemental analysis (C, H, N, Br) to verify stoichiometry. Mass spectrometry (ESI-MS) confirms molecular weight, while Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How to design experiments to investigate the thermal decomposition pathways of 1-Tetradecylpyridin-1-ium hydrobromide?

Employ variable-temperature infrared spectroscopy (VT-IR) to monitor structural changes (e.g., loss of HBr or alkyl chain degradation) between 303–523 K . Pair with thermogravimetric analysis (TGA) to quantify mass loss stages and gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO₂, NOx) . Isothermal stability studies under inert vs. oxidative atmospheres can differentiate degradation mechanisms.

Q. How to resolve contradictions in spectroscopic data when analyzing hydrogen bonding patterns?

Combine single-crystal X-ray diffraction (to map intermolecular interactions) with solid-state NMR (¹H MAS or ¹³C CP-MAS) to probe dynamic hydrogen bonding in bulk materials. For conflicting IR/NMR results, use temperature-dependent studies to assess if hydrogen bonding is thermally labile . Computational modeling (e.g., Hirshfeld surface analysis) can reconcile discrepancies by predicting preferred protonation sites .

Q. How to optimize synthesis routes for 1-Tetradecylpyromid-1-ium hydrobromide with high yield and reproducibility?

Utilize microwave-assisted synthesis to enhance reaction kinetics and reduce side products (e.g., alkylation of pyridine with 1-bromotetradecane). Monitor pH and solvent polarity (e.g., acetonitrile vs. DMF) to favor quaternary ammonium salt formation. Purify via recrystallization from ethanol/water mixtures, and validate yield consistency using design of experiments (DoE) to test variables like temperature, stoichiometry, and catalyst loading .

Q. How to assess the compound’s bioactivity in acetylcholinesterase (AChE) inhibition assays?

Design in vitro assays using purified AChE enzyme (Ellman’s method) with galantamine hydrobromide as a positive control. For in vivo studies , administer the compound to rodent models (e.g., Swiss albino mice) at doses calibrated to human-equivalent pharmacokinetics (e.g., 20–40 mg/kg). Measure cognitive endpoints (e.g., Morris water maze) and compare plasma exposure (AUC, Cmax) to established AChE inhibitors .

Q. How to design a pharmacokinetic study comparing salt forms (e.g., hydrobromide vs. hydrochloride)?

Conduct bioequivalence trials in animal models, administering equimolar doses of each salt. Collect serial blood samples to calculate pharmacokinetic parameters (AUC₀–t, Cmax, Tmax) via LC-MS/MS. Use crossover designs to minimize inter-subject variability. Statistical equivalence margins (e.g., 90% CI within 80–125% for AUC) should align with FDA guidelines for salt-form comparisons .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate structural and thermal data using orthogonal techniques (e.g., crystallography + spectroscopy) and statistically assess outliers via Grubbs’ test .
  • Experimental Reproducibility : Document solvent batches, humidity levels, and equipment calibration in metadata to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.